molecular formula C16H12F2N4OS B5763284 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B5763284
M. Wt: 346.4 g/mol
InChI Key: JUYZFTFYLYADCZ-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

    Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions).

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-11-3-1-10(2-4-11)9-14-21-22-16(24-14)20-15(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYZFTFYLYADCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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